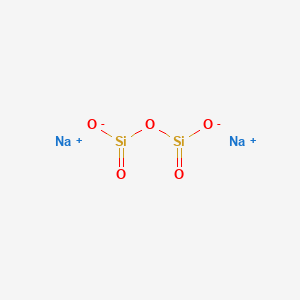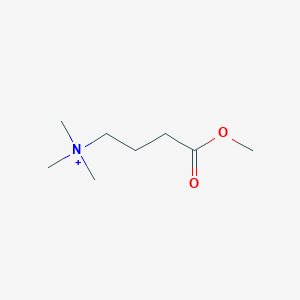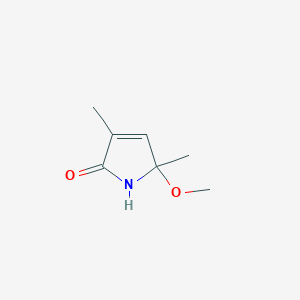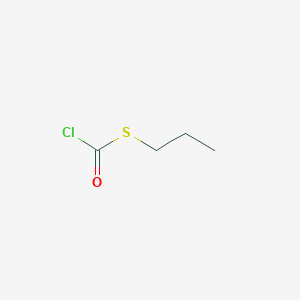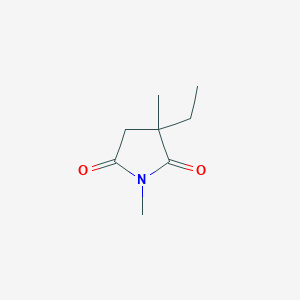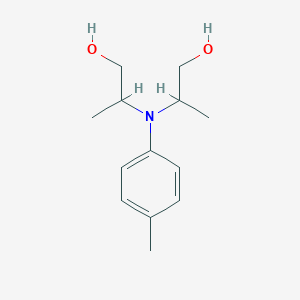
2,2'-(p-Tolylimino)dipropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(p-Tolylimino)dipropanol, also known as TIDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule with two asymmetric centers and has been synthesized through different methods. The purpose of
Mécanisme D'action
The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood. However, it has been proposed that 2,2'-(p-Tolylimino)dipropanol acts as a Lewis base, which forms a complex with a Lewis acid. This complex then acts as a catalyst in various reactions, resulting in high enantioselectivity.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2,2'-(p-Tolylimino)dipropanol. However, studies have shown that 2,2'-(p-Tolylimino)dipropanol is non-toxic and does not have any significant adverse effects on living organisms. 2,2'-(p-Tolylimino)dipropanol has also been shown to have low solubility in water, which limits its potential applications in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-(p-Tolylimino)dipropanol is its high enantioselectivity in asymmetric catalysis reactions. 2,2'-(p-Tolylimino)dipropanol is also easy to synthesize and has low toxicity. However, 2,2'-(p-Tolylimino)dipropanol has limited solubility in water, which limits its potential applications in biological systems. Additionally, 2,2'-(p-Tolylimino)dipropanol is relatively expensive compared to other chiral ligands.
Orientations Futures
There are several future directions for the study of 2,2'-(p-Tolylimino)dipropanol. One potential direction is the development of new synthesis methods for 2,2'-(p-Tolylimino)dipropanol that are more efficient and cost-effective. Another direction is the study of 2,2'-(p-Tolylimino)dipropanol's potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of 2,2'-(p-Tolylimino)dipropanol and its potential applications in biological systems.
Conclusion
In conclusion, 2,2'-(p-Tolylimino)dipropanol is a chiral molecule with two asymmetric centers that has gained attention in scientific research due to its potential applications in various fields. 2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods and has been studied for its potential applications in asymmetric catalysis, the synthesis of chiral pharmaceuticals and agrochemicals. The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood, and there is limited research on its biochemical and physiological effects. 2,2'-(p-Tolylimino)dipropanol has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods, including the reaction of p-toluidine with glycidol in the presence of a catalyst. Another method involves the reaction of p-toluidine with epichlorohydrin to form 2-(p-tolylamino)propanol, which is then reacted with formaldehyde to produce 2,2'-(p-Tolylimino)dipropanol. The synthesis of 2,2'-(p-Tolylimino)dipropanol has also been achieved through the reaction of p-toluidine with glycidol in the presence of a chiral ligand, which results in the formation of 2,2'-(p-Tolylimino)dipropanol with high enantiomeric excess.
Applications De Recherche Scientifique
2,2'-(p-Tolylimino)dipropanol has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2'-(p-Tolylimino)dipropanol is in the field of asymmetric catalysis. 2,2'-(p-Tolylimino)dipropanol has been used as a chiral ligand in asymmetric catalysis reactions, which has resulted in high enantioselectivity. 2,2'-(p-Tolylimino)dipropanol has also been studied for its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
10578-12-8 |
|---|---|
Nom du produit |
2,2'-(p-Tolylimino)dipropanol |
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-[N-(1-hydroxypropan-2-yl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
Clé InChI |
NUAIBPOSHMRLSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
SMILES canonique |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
Autres numéros CAS |
10578-12-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





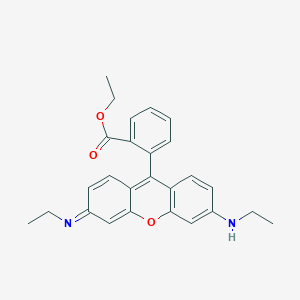
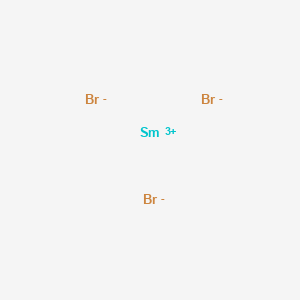
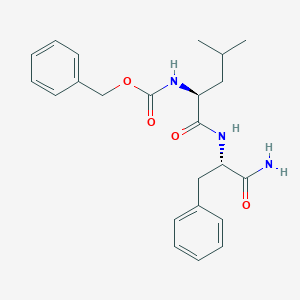
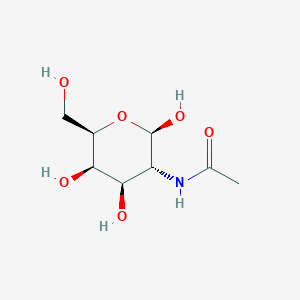

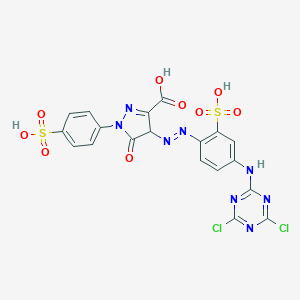
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
